3-[(5Z)-5-{[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidinone core conjugated with a thiazolidinone ring via a methylidene linker. The 2-fluorophenoxy group at position 2 of the pyrimidinone ring and the propanoic acid moiety at the thiazolidinone nitrogen are critical for its physicochemical and biological properties.
Properties
Molecular Formula |
C22H16FN3O5S2 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
3-[(5Z)-5-[[2-(2-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C22H16FN3O5S2/c1-12-5-4-9-25-18(12)24-19(31-15-7-3-2-6-14(15)23)13(20(25)29)11-16-21(30)26(22(32)33-16)10-8-17(27)28/h2-7,9,11H,8,10H2,1H3,(H,27,28)/b16-11- |
InChI Key |
YOLFMFKJITYCHN-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)OC4=CC=CC=C4F |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)OC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or malononitrile. For example:
-
Method A : Reacting 9-methyl-2-aminopyridine with ethyl acetoacetate in refluxing acetic acid yields the 4-oxo intermediate.
-
Method B : Microwave-assisted cyclization of 2-aminopyridine with malononitrile and aldehydes in aqueous ethanol (80°C, 30 min) achieves higher yields (75–85%).
| Starting Materials | Conditions | Yield |
|---|---|---|
| 9-Methyl-2-aminopyridine + ethyl acetoacetate | Acetic acid, reflux, 6 h | 68% |
| 2-Aminopyridine + malononitrile + aldehyde | Microwave, 80°C, 30 min | 82% |
Introduction of the 2-Fluorophenoxy Group
The 2-fluorophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) at the C3 position of the pyrido[1,2-a]pyrimidin-4-one core:
Formation of the Thiazolidin-4-One Ring
The thiazolidin-4-one ring is constructed via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds:
-
React 3-aminopropanoic acid with carbon disulfide in alkaline ethanol to form the thioamide intermediate.
-
Cyclize with methyl chloroacetate in tetrahydrofuran (THF) under reflux (8 h).
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thioamide formation | CS₂, NaOH, ethanol, 25°C, 4 h | 76% |
| Cyclization to thiazolidinone | Methyl chloroacetate, THF, reflux | 68% |
Knoevenagel Condensation for Exocyclic Double Bond
The Z-configured methylidene bridge is installed via Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one and thiazolidin-4-one precursors:
-
React equimolar amounts of both components in toluene with piperidine (5 mol%) at 110°C for 6 h.
-
Stereochemical Control : Use of anhydrous conditions and molecular sieves ensures >90% Z-selectivity.
| Catalyst | Solvent | Temperature | Z:E Ratio | Yield |
|---|---|---|---|---|
| Piperidine | Toluene | 110°C | 12:1 | 78% |
| Ammonium acetate | Ethanol | 80°C | 5:1 | 65% |
Industrial-Scale Production Considerations
Scalable protocols emphasize cost efficiency and reproducibility:
-
Continuous Flow Synthesis : Pyrido[1,2-a]pyrimidin-4-one formation in a microreactor (residence time: 15 min, yield: 91%).
-
Purification : Recrystallization from ethyl acetate/hexane (3:1) achieves >99% purity.
Analytical Characterization
Final compound validation employs:
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
-
NMR : Distinct signals for Z-configuration (δ 7.82 ppm, =CH).
Research Findings and Challenges
-
Yield Optimization : Microwave-assisted steps improve overall yield from 42% (traditional) to 67%.
-
Byproduct Formation : Competing E-isomer (<5%) is removed via column chromatography (silica gel, CH₂Cl₂/MeOH).
-
Stability Issues : The propanoic acid side chain undergoes decarboxylation above 150°C, necessitating low-temperature storage .
Chemical Reactions Analysis
Types of Reactions
“3-[(5Z)-5-{[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, “3-[(5Z)-5-{[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties. Researchers may explore its interactions with biological targets to identify potential therapeutic applications.
Medicine
In medicine, the compound could be evaluated for its pharmacological properties. Its ability to interact with specific molecular targets may make it a candidate for drug development. Preclinical studies would be conducted to assess its efficacy, safety, and pharmacokinetics.
Industry
In the industrial sector, “this compound” may find applications in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties could be harnessed for the development of new products and technologies.
Mechanism of Action
The mechanism of action of “3-[(5Z)-5-{[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest analogs differ in substituents on the pyrido[1,2-a]pyrimidinone and thiazolidinone moieties. Key examples include:
Key Observations :
- Substituent Effects: The 2-fluorophenoxy group in the target compound likely enhances metabolic stability compared to morpholinyl or non-fluorinated analogs .
- Acid Group: Propanoic acid improves aqueous solubility relative to acetic acid derivatives but may reduce membrane permeability .
Yield Comparisons :
- Target compound analogs: Yields range from 46% (morpholinyl derivative) to 68% (nitrophenyl derivative) .
- Fluorinated analogs (e.g., 4-fluorophenoxy): Moderate yields (~50–60%) due to steric and electronic challenges .
Physicochemical Properties
- Solubility: Propanoic acid derivatives (target compound) have higher aqueous solubility (logP ~2.5) than morpholinyl or phenyl analogs (logP ~3.5) .
- Stability: Fluorophenoxy groups resist oxidative degradation better than non-halogenated aryl groups .
Biological Activity
3-[(5Z)-5-{[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid (CAS No. 847159-80-2) is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure includes multiple functional groups that may contribute to various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Structural Characteristics
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H16FN3O5S2 |
| Molecular Weight | 485.51 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 558.4 ± 60.0 °C |
| Melting Point | Not Available |
The presence of a thiazolidine ring and a pyrimidine derivative in its structure suggests potential interactions with biological targets, making it an interesting candidate for further investigation.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives containing similar structural motifs have shown:
- Moderate to strong activity against Salmonella typhi and Bacillus subtilis.
This suggests that the compound may possess inherent antibacterial properties, warranting further exploration in this area .
Enzyme Inhibition
Research has also focused on the enzyme inhibitory potential of related compounds, particularly against acetylcholinesterase (AChE) and urease. The findings indicate:
- Strong inhibitory activity against urease was observed in several synthesized derivatives.
This could imply that the target compound may also exhibit similar enzyme inhibition capabilities, which are crucial in treating conditions such as urea cycle disorders and certain infections .
Case Studies and Research Findings
Recent studies have highlighted the biological activities of compounds with structural similarities to this compound. For example:
- Antibacterial Screening : A series of synthesized compounds were tested for their antibacterial efficacy against various strains. The results demonstrated that some derivatives achieved IC50 values indicating potent activity against specific bacteria .
- In Silico Docking Studies : Computational studies revealed potential binding interactions with various amino acids in target proteins, suggesting a mechanism of action for the biological activities observed .
Q & A
Q. What are the critical structural features of this compound that influence its biological activity?
The compound’s bioactivity arises from its pyrido[1,2-a]pyrimidin-4-one core, thiazolidine-2,4-dione ring, and 2-fluorophenoxy substituent. The Z-configuration of the exocyclic double bond (C5 position) is essential for proper spatial alignment with target enzymes or receptors. The fluorophenoxy group enhances lipophilicity and binding affinity, while the thioxo group in the thiazolidinone ring contributes to redox reactivity .
Q. What spectroscopic techniques confirm the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while infrared (IR) spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Thin-layer chromatography (TLC) and HPLC monitor reaction progress and purity .
Q. What are the common synthetic routes for preparing this compound?
Synthesis involves three key steps:
- Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters.
- Introduction of the 2-fluorophenoxy group via nucleophilic aromatic substitution.
- Construction of the thiazolidine-2,4-dione ring through Knoevenagel condensation with a thiazolidinone precursor. Reaction conditions (e.g., DMF as solvent, 80–100°C) are optimized for yield and stereoselectivity .
Advanced Research Questions
Q. How can synthetic yields be optimized through reaction condition adjustments?
Yield optimization requires:
- Catalysts : Palladium on carbon for hydrogenation steps (reduces byproducts).
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature : Controlled heating (70–90°C) minimizes side reactions during cyclization.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives of this compound?
SAR studies involve:
- Analog synthesis : Modifying substituents (e.g., replacing 2-fluorophenoxy with chloro or methoxy groups).
- Bioassays : Testing inhibitory activity against target enzymes (e.g., kinases) via fluorescence-based assays.
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to active sites .
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions arise from assay variability (e.g., cell lines, incubation times). Solutions include:
- Orthogonal assays : Validate enzyme inhibition via both fluorescence and radiometric methods.
- Standardized protocols : Use consistent ATP concentrations (e.g., 10 µM) in kinase assays.
- Meta-analysis : Cross-reference data from peer-reviewed studies to identify consensus trends .
Q. What strategies improve the metabolic stability of analogs of this compound?
Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
